molecular formula C19H18N2O3 B11355727 5-(4-methoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-(4-methylbenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11355727
M. Wt: 322.4 g/mol
InChI Key: ZVFBNHHGQVJUMZ-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Methoxyphenyl Group: This step involves the use of 4-methoxyphenylboronic acid in a Suzuki coupling reaction with the oxazole intermediate.

    Attachment of the Methylphenyl Group: The final step involves the reaction of the intermediate with 4-methylbenzylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of 5-(4-hydroxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-13-3-5-14(6-4-13)12-20-19(22)17-11-18(24-21-17)15-7-9-16(23-2)10-8-15/h3-11H,12H2,1-2H3,(H,20,22)

InChI Key

ZVFBNHHGQVJUMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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